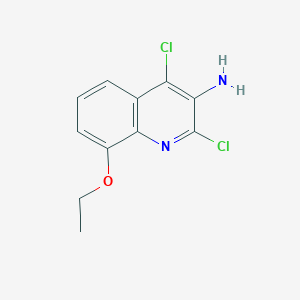
2,4-Dichloro-8-ethoxyquinolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-8-ethoxyquinolin-3-amine is a chemical compound with the molecular formula C11H10Cl2N2O and a molecular weight of 257.12 g/mol . It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-8-ethoxyquinolin-3-amine typically involves the reaction of 2,4-dichloroquinoline with ethoxyamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-8-ethoxyquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-8-ethoxyquinolin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of its interactions with enzymes and receptors.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-8-ethoxyquinolin-3-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: A precursor in the synthesis of 2,4-Dichloro-8-ethoxyquinolin-3-amine.
8-Hydroxyquinoline: Known for its antimicrobial and anticancer activities.
2,4-Dichlorophenoxyacetic acid: A herbicide with a different application profile.
Uniqueness
This compound is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and amine group at the 3-position make it a versatile intermediate for the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C11H10Cl2N2O |
|---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
2,4-dichloro-8-ethoxyquinolin-3-amine |
InChI |
InChI=1S/C11H10Cl2N2O/c1-2-16-7-5-3-4-6-8(12)9(14)11(13)15-10(6)7/h3-5H,2,14H2,1H3 |
InChI Key |
FGQQNQPYUQRMME-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC2=C1N=C(C(=C2Cl)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


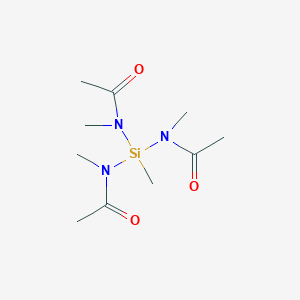


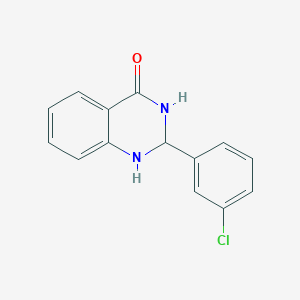
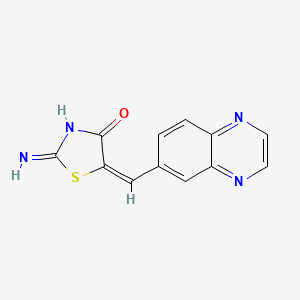



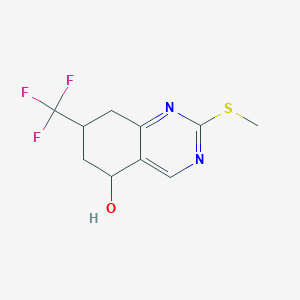
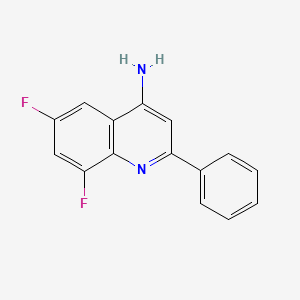
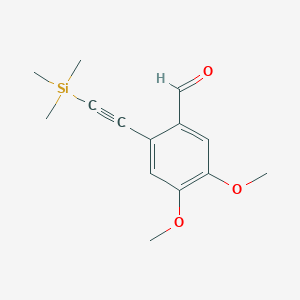

![N,N,1-Trimethyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-carboxamide](/img/structure/B11856516.png)

